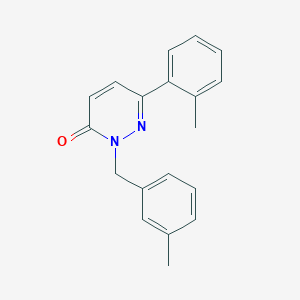

2-(3-methylbenzyl)-6-(o-tolyl)pyridazin-3(2H)-one

Description

2-(3-Methylbenzyl)-6-(o-tolyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a 3-methylbenzyl group at position 2 and an o-tolyl (2-methylphenyl) substituent at position 6 of the pyridazinone core. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms.

Properties

IUPAC Name |

6-(2-methylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c1-14-6-5-8-16(12-14)13-21-19(22)11-10-18(20-21)17-9-4-3-7-15(17)2/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYKTBYYLCKOJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylbenzyl)-6-(o-tolyl)pyridazin-3(2H)-one typically involves the condensation of appropriate benzyl and tolyl derivatives with a pyridazinone precursor. Common reagents used in the synthesis may include:

- Benzyl halides

- Tolyl halides

- Pyridazinone derivatives

- Catalysts such as palladium or copper

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylbenzyl)-6-(o-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

Reduction: Reduction to corresponding amines using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic substitution reactions with halides or other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Catalysts: Palladium on carbon, copper(I) iodide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-methylbenzyl)-6-(o-tolyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of pyridazinones are highly sensitive to substituent patterns. Below is a comparative analysis of structurally related compounds:

Key Observations

Substituent Effects on Solubility: The presence of hydrophobic groups (e.g., 3-methylbenzyl, o-tolyl) in the target compound likely reduces aqueous solubility compared to derivatives with polar substituents, such as 4-butoxyphenylamino (compound 9) or trifluoromethyl groups (compound from ). highlights that 6-phenylpyridazin-3(2H)-one derivatives exhibit moderate solubility in ethanol (up to 8.2 mg/mL), suggesting that bulkier substituents may further limit solubility .

Synthetic Flexibility :

- The target compound shares synthetic pathways with analogs like 11a and 18a , where alkylation at position 2 is achieved using halides or benzyl halides under basic conditions . For example, compound 18a (2-(4-bromobenzyl)-4-(3-methoxybenzyl)-6-methylpyridazin-3(2H)-one) was synthesized via sequential substitutions, demonstrating the feasibility of introducing diverse substituents .

Biological Activity Trends: Pyridazinones with electron-withdrawing groups (e.g., trifluoromethyl in ) or extended aromatic systems (e.g., 3-methoxybenzyl in ) often exhibit enhanced herbicidal or receptor-binding activities.

Biological Activity

2-(3-methylbenzyl)-6-(o-tolyl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family. It has garnered attention in recent years for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article explores the biological activity of this compound, synthesizing information from various studies and sources.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula: . Its unique substitution pattern on the pyridazinone ring contributes to its distinct biological activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

2. Anticancer Properties

The compound has been evaluated for its anticancer activity against several cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells, particularly in breast cancer models. Studies have demonstrated that the compound can inhibit cell proliferation and induce cell cycle arrest, making it a candidate for further development as an anticancer drug.

3. Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes involved in disease processes. For instance, it has shown promise as an inhibitor of xanthine oxidase, an enzyme linked to oxidative stress and inflammation. This inhibition could potentially contribute to its therapeutic effects in conditions like gout and other inflammatory diseases.

The biological effects of this compound are believed to stem from its ability to interact with various molecular targets within cells. These interactions may modulate enzyme activities or receptor functions, leading to altered cellular responses.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

- Antimicrobial Testing : A study evaluated the compound against common pathogens such as Staphylococcus aureus and Escherichia coli, reporting significant inhibition zones in agar diffusion tests.

- Cancer Cell Line Studies : In vitro assays using MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines demonstrated that treatment with the compound resulted in reduced viability and increased apoptosis markers compared to control groups.

- Enzyme Inhibition Assays : The compound was tested for xanthine oxidase inhibition, showing IC50 values comparable to established inhibitors, indicating its potential use in managing hyperuricemia.

Data Summary

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Xanthine oxidase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.